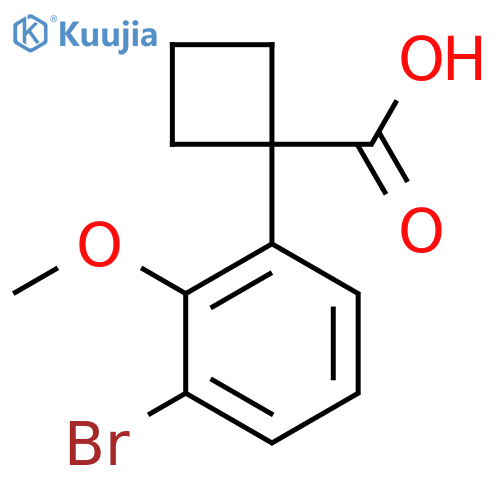Cas no 1897274-42-8 (1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid)

1897274-42-8 structure
商品名:1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid
1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid
- 1897274-42-8
- EN300-1938450
-
- インチ: 1S/C12H13BrO3/c1-16-10-8(4-2-5-9(10)13)12(11(14)15)6-3-7-12/h2,4-5H,3,6-7H2,1H3,(H,14,15)
- InChIKey: SUIOSVCAJLPULY-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1OC)C1(C(=O)O)CCC1
計算された属性
- せいみつぶんしりょう: 284.00481g/mol
- どういたいしつりょう: 284.00481g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1938450-0.25g |
1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid |
1897274-42-8 | 0.25g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1938450-5g |
1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid |
1897274-42-8 | 5g |
$2981.0 | 2023-09-17 | ||
| Enamine | EN300-1938450-0.05g |
1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid |
1897274-42-8 | 0.05g |
$864.0 | 2023-09-17 | ||
| Enamine | EN300-1938450-0.5g |
1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid |
1897274-42-8 | 0.5g |
$987.0 | 2023-09-17 | ||
| Enamine | EN300-1938450-10g |
1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid |
1897274-42-8 | 10g |
$4421.0 | 2023-09-17 | ||
| Enamine | EN300-1938450-1g |
1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid |
1897274-42-8 | 1g |
$1029.0 | 2023-09-17 | ||
| Enamine | EN300-1938450-5.0g |
1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid |
1897274-42-8 | 5g |
$2981.0 | 2023-05-31 | ||
| Enamine | EN300-1938450-10.0g |
1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid |
1897274-42-8 | 10g |
$4421.0 | 2023-05-31 | ||
| Enamine | EN300-1938450-1.0g |
1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid |
1897274-42-8 | 1g |
$1029.0 | 2023-05-31 | ||
| Enamine | EN300-1938450-0.1g |
1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid |
1897274-42-8 | 0.1g |
$904.0 | 2023-09-17 |
1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid 関連文献
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
1897274-42-8 (1-(3-bromo-2-methoxyphenyl)cyclobutane-1-carboxylic acid) 関連製品
- 1189426-16-1(Sulfadiazine-13C6)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 111362-50-6(5-Amino-2-chlorobenzamide)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
